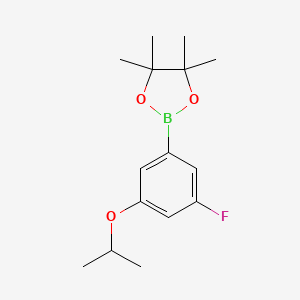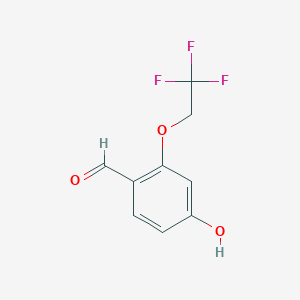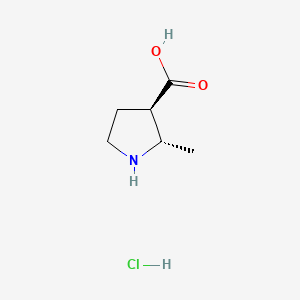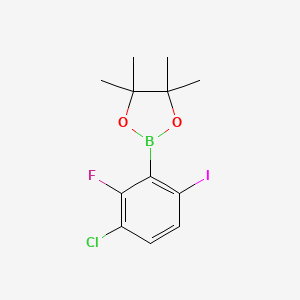
2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with chlorine, fluorine, and iodine atoms. The combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-fluoro-6-iodophenylboronic acid and 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. A common solvent used is tetrahydrofuran (THF), and the reaction is often catalyzed by a palladium complex.
Procedure: The boronic acid is reacted with the dioxane-4,5-dione in the presence of the palladium catalyst and a base, such as potassium carbonate, at elevated temperatures. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as crystallization and recrystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents (chlorine, fluorine, and iodine) on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide. The reactions are conducted in solvents like THF or toluene under inert atmosphere.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or sodium periodate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Derivatives with new functional groups replacing the halogen atoms.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Oxidation and Reduction: Boronic acids or boranes, respectively.
科学的研究の応用
2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms selectively accumulate in tumor cells and are irradiated with neutrons to produce cytotoxic effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. Additionally, the halogen substituents can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, lacking the halogen substituents and dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the halogen substituents on the phenyl ring.
3-Chloro-2-fluoro-6-iodophenylboronic Acid: Contains the same halogen substituents but lacks the dioxaborolane ring.
Uniqueness
2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the presence of multiple halogen atoms and the dioxaborolane ring, which confer unique reactivity and binding properties. These features make it particularly valuable in applications requiring high specificity and reactivity, such as in the synthesis of complex organic molecules and the development of targeted therapies.
特性
分子式 |
C12H14BClFIO2 |
|---|---|
分子量 |
382.41 g/mol |
IUPAC名 |
2-(3-chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BClFIO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3 |
InChIキー |
BVIMPQFKERRCNU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


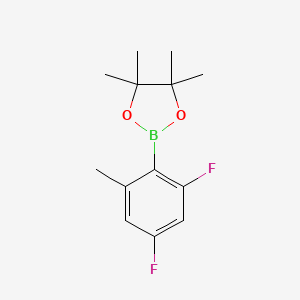



![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
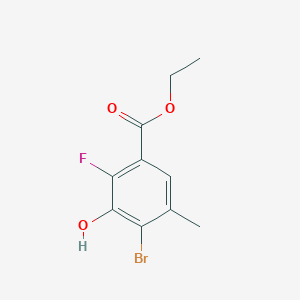
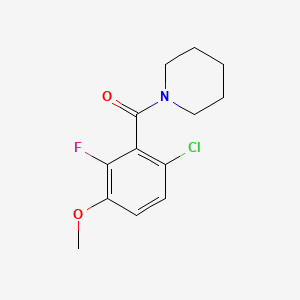
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
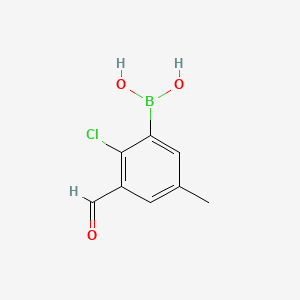
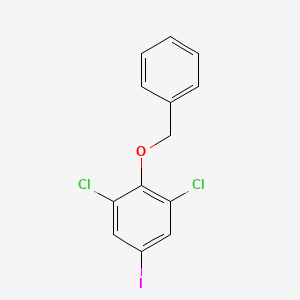
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
